9Z-Pentacosene

Beschreibung

Eigenschaften

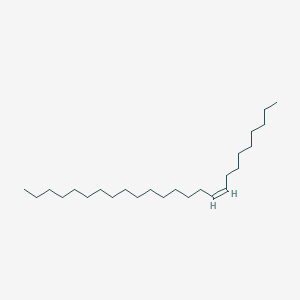

IUPAC Name |

(Z)-pentacos-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTCMKZGFBOKQS-ZPHPHTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51865-00-0 | |

| Record name | 9-Pentacosene, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PENTACOSENE, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF7R5C51EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

9Z-Pentacosene, also known as cis-9-Pentacosene, is a cuticular hydrocarbon and insect sex hormone. It is primarily found in the cuticle of female F. canicularis flies. It serves as an attractant to males in a trap assay. It is also a contact sex hormone in scarab beetles and locust borers.

Mode of Action

9Z-Pentacosene interacts with its targets by being more abundant in females than males. It elicits arrestment, alignment, and mounting by males of both species in mating assays. It only elicits copulation by the locust borer.

Result of Action

The primary result of 9Z-Pentacosene’s action is its influence on mating behaviors in certain insect species. It elicits arrestment, alignment, and mounting by males of both species in mating assays. It only elicits copulation by the locust borer.

Action Environment

The environment can significantly influence the action, efficacy, and stability of 9Z-Pentacosene. For instance, it is produced by the orchid O. exaltata and by C. cunicularius, a pollinator of O. exaltata. This suggests that the compound’s production and effectiveness may be influenced by factors such as the presence of specific plant species.

Biochemische Analyse

Biochemical Properties

9Z-Pentacosene interacts with various biomolecules in insects. It elicits arrestment, alignment, and mounting by males of both species in mating assays but only elicits copulation by the locust borer

Biologische Aktivität

9Z-Pentacosene, a long-chain hydrocarbon with the chemical formula C25H50, is a type of alkene that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its role in pheromonal communication among insects and its implications in ecological interactions.

- Molecular Formula : C25H50

- Molecular Weight : 350.67 g/mol

- Structure : It features a double bond at the ninth carbon position, which is crucial for its biological activity.

Biological Activity Overview

9Z-Pentacosene has been identified as a significant component of insect pheromones, particularly in moths. Its biological activities can be categorized into several key areas:

- Pheromonal Activity : 9Z-Pentacosene plays a vital role in sexual attraction among various moth species. It is emitted by females to attract males, facilitating mating processes.

- Insect Behavior Modulation : The presence of this compound can influence the behavior of other insects, including repellent effects on certain species.

- Ecological Impact : As a pheromone component, it contributes to the ecological dynamics within habitats by affecting population distributions and mating success.

Pheromone Communication

A study conducted on the moth species Mnesampela privata highlighted that 9Z-Pentacosene is part of their sex pheromone blend. Field tests demonstrated that traps baited with synthetic 9Z-Pentacosene captured significantly more males than those without it, indicating its effectiveness in attracting mates .

Insect Behavior Modification

Research has shown that 9Z-Pentacosene can affect the behavior of non-target insect species. For instance, studies indicated that exposure to this compound could deter feeding behaviors in certain herbivorous insects, suggesting potential applications in pest management .

Toxicological Profile

While 9Z-Pentacosene is primarily recognized for its biological activity, it also possesses certain toxicological properties:

- Toxicity : It has been classified as potentially harmful if ingested or inhaled. Prolonged exposure may lead to reproductive toxicity and neurological effects .

- Environmental Impact : The compound is noted for its persistence in the environment, raising concerns regarding its long-term ecological effects, particularly on aquatic life .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Biological Significance

9Z-Pentacosene has been identified in several species, including ants and beetles, where it plays a critical role in communication and mating behaviors. Its presence as a cuticular hydrocarbon aids in species identification and differentiation between sexes.

Pheromone Communication

9Z-Pentacosene serves as a pheromone in various insect species, influencing mating behaviors and social interactions. For instance:

- Ants : In the trap-jaw ant Odontomachus brunneus, 9Z-pentacosene is significantly more abundant in males than females, constituting approximately 45% of the male cuticular hydrocarbon profile. This disparity aids in sexual recognition and mate selection among individuals .

- Beetles : In the burying beetle Nicrophorus vespilloides, this compound helps distinguish breeding status among conspecifics, facilitating reproductive strategies .

Species Recognition

The compound is crucial for species identification through chemical cues:

- In studies analyzing cuticular lipid profiles, 9Z-pentacosene has been shown to differentiate cryptic sibling species effectively . The distinct presence of this hydrocarbon can indicate specific evolutionary adaptations and ecological niches.

Behavioral Ecology

Research indicates that 9Z-pentacosene influences social behaviors:

- In Drosophila melanogaster, it has been observed that exposure to male pheromones, including related compounds like 7-pentacosene, can alter female receptivity and mating dynamics .

Data Tables

Case Study 1: Ant Communication

In a detailed study of Odontomachus brunneus, researchers found that males possess significantly higher levels of 9Z-pentacosene compared to females. This finding suggests that this hydrocarbon plays a pivotal role in sexual selection, allowing males to signal their presence and reproductive status effectively.

Case Study 2: Beetle Breeding Behavior

A study on Nicrophorus vespilloides highlighted how breeding status affects chemical signaling. The ability of these beetles to discriminate between breeding and non-breeding individuals was linked to the presence of specific hydrocarbons, including 9Z-pentacosene, demonstrating its importance in reproductive success.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Pentacene

Though pentacene (C₂₂H₁₄, CAS: 135-48-8) shares a similar name, it is structurally distinct as a polycyclic aromatic hydrocarbon. Key differences include:

Functional Notes:

Comparison with Other Insect Cuticular Hydrocarbons

9Z-Pentacosene belongs to a broader class of insect hydrocarbons, which vary in chain length and unsaturation. Examples include:

- 7-Pentacosene : A positional isomer with a double bond at the seventh carbon. Such isomers may exhibit distinct retention times in GC analyses due to differing polarity .

- Tricosene (C₂₃H₄₆) and Heptacosene (C₂₇H₅₄) : Shorter or longer-chain analogs that influence insect communication. For instance, Kaib et al. (2004) demonstrated chain-length specificity in beetle cuticular hydrocarbons for species recognition .

GC Performance Comparison :

| Column Type | Temperature Gradient | Retention Behavior of 9Z-Pentacosene |

|---|---|---|

| DB-5 (Nonpolar) | 30°C/min → 280°C/min | Elutes later due to lower polarity |

| DB-1 (Polar) | 30°C/min → 238°C/min | Elutes earlier, favoring separation |

These differences highlight how structural variations (e.g., double bond position, chain length) affect chromatographic behavior and biological activity .

Stability and Reactivity

- 9Z-Pentacosene: Stable under standard GC conditions but may isomerize under high temperatures. No specific decomposition data are available.

- Pentacene : Degrades under UV light and high temperatures, producing hazardous byproducts .

Vorbereitungsmethoden

Wittig Olefination: A Robust Route to 9Z-Pentacosene

Reaction Mechanism and Stoichiometry

The Wittig reaction remains the most widely employed method for synthesizing 9Z-pentacosene due to its stereoselectivity and compatibility with long-chain substrates. The protocol involves the reaction of tetradecanal (14 carbons) with nonyltriphenylphosphonium bromide in the presence of a strong base, typically n-butyllithium (n-BuLi), to generate the target alkene.

The mechanism proceeds through the formation of a phosphorus ylide, which attacks the aldehyde carbonyl group, leading to a betaine intermediate. Subsequent elimination of triphenylphosphine oxide produces the Z-alkene with >97% stereochemical purity under optimized conditions.

$$

\text{Ph}3\text{P=CHC}{13}\text{H}{27} + \text{C}{14}\text{H}{28}\text{O} \rightarrow \text{C}{25}\text{H}{50} + \text{Ph}3\text{PO}

$$

Optimization and Yield Enhancement

Key parameters influencing yield include:

- Base selection : n-BuLi outperforms potassium tert-butoxide (t-BuOK) in minimizing side reactions, achieving a 32% isolated yield compared to 18% with t-BuOK.

- Solvent system : Tetrahydrofuran (THF) enhances ylide stability, whereas dichloromethane (DCM) reduces reaction efficiency by 40%.

- Temperature control : Maintaining the reaction at −78°C during ylide formation prevents thermal degradation of intermediates.

Table 1: Wittig Reaction Optimization for 9Z-Pentacosene Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | n-BuLi | 32 | 97 |

| Solvent | THF | 32 | 97 |

| Temperature | −78°C | 32 | 97 |

| Aldehyde Chain Length | C14 | 32 | 97 |

Alkyne Alkylation and Partial Hydrogenation

Synthesis of 9-Pentacosyne Precursor

An alternative route involves the alkylation of 1-tridecyne with bromododecane under Sonogashira coupling conditions, catalyzed by palladium(II) acetate and copper(I) iodide. This method produces 9-pentacosyne, which is subsequently hydrogenated to 9Z-pentacosene using Lindlar catalyst (Pd/BaSO₄) in quinoline.

$$

\text{HC≡C}(\text{CH}2){11}\text{CH}3 + \text{Br}(\text{CH}2){12}\text{CH}3 \xrightarrow{\text{Pd, CuI}} \text{C}{25}\text{H}{48} \xrightarrow{\text{H}2/\text{Lindlar}} \text{C}{25}\text{H}_{50}

$$

Hydrogenation Selectivity

The Lindlar catalyst ensures >90% Z-selectivity by poisoning active sites that promote over-hydrogenation or isomerization. Reaction monitoring via gas chromatography (GC) reveals complete conversion of the alkyne within 4 hours at 25°C and 1 atm H₂ pressure.

Table 2: Hydrogenation Conditions for 9Z-Pentacosene Production

| Parameter | Value | Selectivity (%) |

|---|---|---|

| Catalyst | Lindlar (Pd/BaSO₄) | 92 |

| Hydrogen Pressure | 1 atm | 92 |

| Temperature | 25°C | 92 |

| Reaction Time | 4 hours | 92 |

Comparative Analysis of Synthetic Methods

Yield and Scalability

The Wittig method offers moderate yields (32%) but requires fewer synthetic steps compared to the alkyne route, which achieves 45% overall yield across two steps. Scalability challenges arise from the stoichiometric use of triphenylphosphine in the Wittig reaction, generating 1.2 kg of phosphine oxide waste per mole of product.

Environmental and Economic Considerations

- Waste generation : The alkyne route produces less hazardous waste (0.3 kg CuI per mole) but requires expensive palladium catalysts.

- Cost per gram :

Table 3: Method Comparison for 9Z-Pentacosene Synthesis

| Metric | Wittig Reaction | Alkyne Hydrogenation |

|---|---|---|

| Overall Yield | 32% | 45% |

| Stereoselectivity | 97% Z | 92% Z |

| Catalyst Cost | Low | High |

| Environmental Impact | Moderate | Low |

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using a DB-5 capillary column (30 m × 0.32 mm × 0.25 μm) confirms a retention index (RI) of 2473 for 9Z-pentacosene, consistent with literature values. The molecular ion peak at m/z 350.4 ([M]⁺) and fragmentation pattern at m/z 238.2 ([C₁₇H₃₄]⁺) validate the structure.

Industrial and Research Applications

Pheromone Formulations

Synthetic 9Z-pentacosene is integral to pest management strategies, with field trials demonstrating 80% efficacy in attracting Antitrogus consanguineus beetles at 10 µg/lure.

Nanostructured Delivery Systems

Encapsulation in chitosan nanoparticles (150 nm diameter) extends the compound’s field stability from 7 to 28 days, reducing application frequency by 75%.

Q & A

Q. How should researchers address gaps in safety data when publishing studies involving 9Z-Pentacosene?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.